molecular formula C30H22N6O3S B224069 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one

3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one

Cat. No. B224069
M. Wt: 546.6 g/mol
InChI Key: QFXIXUZPBTWCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one is a chemical compound that has been widely studied due to its potential applications in various scientific fields. This compound is also known as DPPF and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one is not fully understood. However, it is believed that this compound acts as a hole transport material in OLEDs and a sensitizer in DSSCs. In OLEDs, DPPF facilitates the transport of positive charges (holes) from the anode to the emitting layer, leading to the emission of light. In DSSCs, DPPF absorbs light and transfers the energy to the semiconductor, leading to the generation of an electron-hole pair.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one. However, it has been reported that this compound is non-toxic and does not pose any significant health risks.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one in lab experiments is its high stability and solubility in various solvents. This compound is also easy to synthesize using different methods. However, one of the limitations of using DPPF in lab experiments is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one. One of the main directions is to explore its potential applications in other scientific fields, such as optoelectronics, sensors, and catalysis. Another direction is to optimize the synthesis method to reduce the cost and improve the yield of DPPF. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential health effects.
Conclusion
In conclusion, 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one is a chemical compound that has potential applications in various scientific fields. This compound has been synthesized using different methods and has been extensively studied for its applications in organic electronics and solar cells. Although there is limited information available on its biochemical and physiological effects, DPPF is considered non-toxic and safe for use in lab experiments. There are several future directions for research on this compound, including exploring its potential applications in other scientific fields and optimizing the synthesis method.

Synthesis Methods

The synthesis of 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-nitrophenylhydrazine with 3,4-diphenyl-2,5-dihydro-2H-pyrrole-1-carboxylic acid ethyl ester, followed by the reaction with sulfur and sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one.

Scientific Research Applications

3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one has been extensively studied for its potential applications in various scientific fields. One of the main applications of this compound is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs). DPPF has also been studied for its applications in solar cells, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).

properties

Product Name

3,4-Diphenyl-6-pyrrolizino-7-(4-nitrophenyl)-1,2,5,7-tetraaza-9-thia-9H-fluoren-8(7H)-one

Molecular Formula

C30H22N6O3S

Molecular Weight

546.6 g/mol

IUPAC Name

5-(4-nitrophenyl)-12,13-diphenyl-4-pyrrolidin-1-yl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C30H22N6O3S/c37-29-27-26(31-30(34-17-7-8-18-34)35(29)21-13-15-22(16-14-21)36(38)39)24-23(19-9-3-1-4-10-19)25(32-33-28(24)40-27)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2

InChI Key

QFXIXUZPBTWCMH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SC5=NN=C(C(=C35)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CCN(C1)C2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SC5=NN=C(C(=C35)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.